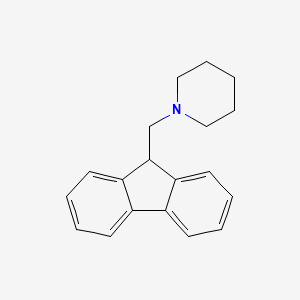

1-((9H-fluoren-9-yl)methyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-6-12-20(13-7-1)14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYKWVVEINTEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511240 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-58-6 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(9-Fluorenylmethyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TUQ8GCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((9H-fluoren-9-yl)methyl)piperidine (CAS: 35661-58-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((9H-fluoren-9-yl)methyl)piperidine, a heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. The document delineates its physicochemical properties, provides a detailed protocol for its synthesis, and outlines robust methodologies for its analytical characterization. Furthermore, this guide explores the compound's applications as a versatile building block, its relationship with fluorenylmethoxycarbonyl (Fmoc) chemistry, and the potential pharmacological activities endowed by its constituent fluorenyl and piperidine moieties. Safety protocols and handling procedures are also discussed to ensure its safe application in a laboratory setting.

Introduction

This compound, identified by the CAS number 35661-58-6, is a tertiary amine featuring a piperidine ring N-substituted with a 9-fluorenylmethyl group.[1] This unique structural combination imparts a blend of properties that make it a valuable intermediate and building block in various chemical syntheses. The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and ability to engage in crucial intermolecular interactions.[2] The fluorene group, a polycyclic aromatic hydrocarbon, is known for its photophysical properties and its role in conferring specific biological activities, including potential anticancer and antimicrobial effects.[3][4]

First documented in chemical databases in 2007, the emergence of this compound is closely tied to the rise of Fmoc-based protection strategies in solid-phase peptide synthesis.[1] This guide aims to serve as a detailed resource for researchers, providing the necessary technical information to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 35661-58-6 | [1][5] |

| Molecular Formula | C₁₉H₂₁N | [1][5] |

| Molecular Weight | 263.38 g/mol | [5][6] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [3][6] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

| InChI Key | DAYKWVVEINTEQW-UHFFFAOYSA-N | [3] |

| SMILES | C1CCN(CC1)CC2C3=CC=CC=C3C4=CC=CC=C24 | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable 9-fluorenylmethyl halide with piperidine. The following protocol describes a robust and reproducible method for its preparation in a laboratory setting.

Synthetic Workflow Diagram

Sources

- 1. Buy this compound | 35661-58-6 [smolecule.com]

- 2. 1-(9-Fluorenylmethyl)piperidine | C19H21N | CID 12841689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-((9H-fluoren-9-yl)methyl)piperidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-((9H-fluoren-9-yl)methyl)piperidine, a molecule integrating the rigid, aromatic fluorenyl moiety with the saturated heterocyclic piperidine ring, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is a critical prerequisite for its rational application in drug design, synthetic chemistry, and materials development. This technical guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound, including its structural features, solubility, lipophilicity, and thermal properties. Where experimental data is not publicly available, this guide outlines established methodologies for their determination, ensuring a robust framework for future research and development.

Introduction: A Molecule of Convergent Moieties

This compound (CAS No: 35661-58-6) is a tertiary amine characterized by the covalent linkage of a piperidine ring to a 9H-fluorene via a methylene bridge.[1][2] This structural amalgamation results in a compound with distinct chemical attributes derived from its constituent parts. The fluorenyl group, a polycyclic aromatic hydrocarbon, imparts rigidity, hydrophobicity, and potential for π-π stacking interactions, while the piperidine moiety, a common scaffold in pharmaceuticals, provides a basic nitrogen center, influencing solubility and potential physiological interactions.[2][3] The molecule serves as a key intermediate in the synthesis of the 9-fluorenylmethoxycarbonyl (FMOC) group, a widely used amino-protecting group in peptide synthesis.[4] Its applications are also explored in the development of novel anticancer and antimicrobial agents.[2]

This guide will systematically delineate the physicochemical properties of this compound, offering both a summary of available data and a practical guide to its experimental characterization.

Molecular and Structural Properties

A foundational understanding of this compound begins with its molecular structure and associated identifiers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁N | [5][6] |

| Molecular Weight | 263.38 g/mol | [4][7] |

| CAS Number | 35661-58-6 | [5] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | C1CCN(CC1)CC2C3=CC=CC=C3C4=CC=CC=C24 | [6] |

| InChIKey | DAYKWVVEINTEQW-UHFFFAOYSA-N | [6] |

Physical and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters for its handling, formulation, and storage.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid | [8] |

| Melting Point | 116 - 119 °C | [8] |

| Boiling Point (Predicted) | 404.2 ± 14.0 °C | [9] |

| Density (Predicted) | 1.099 ± 0.06 g/cm³ | [9] |

The experimentally determined melting point in the range of 116-119 °C indicates a crystalline solid at room temperature. The predicted high boiling point is consistent with its molecular weight and the presence of the large, rigid fluorenyl group.

Solubility and Lipophilicity

The solubility and lipophilicity of this compound are paramount for its application in biological systems and for designing appropriate solvent systems for synthesis and purification.

Qualitative Solubility

Experimental observations indicate that this compound exhibits limited solubility in polar aprotic solvents and is likely to be more soluble in nonpolar organic solvents.

| Solvent | Solubility | Source(s) |

| Acetonitrile | Slightly Soluble | [8] |

| Chloroform | Slightly Soluble | [8] |

| Water | Insoluble (predicted based on LogP) | [10] |

The poor aqueous solubility is a direct consequence of the large, nonpolar fluorenyl moiety. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, is insufficient to overcome the hydrophobic nature of the rest of the molecule.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, providing a quantitative measure of its lipophilicity.

| Parameter | Value | Source(s) |

| LogP (Predicted) | 4.2 - 4.28 | [7][9] |

A predicted LogP value greater than 4 indicates that this compound is a highly lipophilic compound, with a strong preference for nonpolar environments over aqueous media. This has significant implications for its potential as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

The pKa of the piperidine nitrogen is a critical parameter that governs the ionization state of the molecule at different pH values, which in turn influences its solubility, binding to biological targets, and membrane permeability.

While an experimental pKa value for this compound is not publicly available, it is expected to be a weak base. The pKa of the parent piperidine is approximately 11.12. The substitution at the nitrogen with the fluorenylmethyl group is not expected to drastically alter the basicity.

Experimental Determination of pKa

The pKa of piperidine derivatives can be reliably determined using potentiometric titration.[11][12][13]

Caption: Workflow for pKa determination.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene ring system, likely in the range of 7.2-7.8 ppm. The methylene bridge protons would likely appear as a singlet or a multiplet depending on their environment. The protons of the piperidine ring would be observed in the aliphatic region, typically between 1.5 and 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display a larger number of signals corresponding to the 19 carbon atoms in the molecule. The aromatic carbons of the fluorene moiety would resonate in the downfield region (120-150 ppm), while the aliphatic carbons of the piperidine ring and the methylene bridge would appear in the upfield region (20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹[14]

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹[14]

-

C-N stretching: ~1000-1250 cm⁻¹[14]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 264.39. Fragmentation patterns would likely involve cleavage of the bond between the methylene bridge and the piperidine ring, leading to characteristic fragment ions.[15]

UV-Visible Spectroscopy

An absorption spectrum of N-(9H-Fluoren-9-ylmethyl)-piperidine in a 20% (v/v) piperidine in DMF solution has been reported, showing absorption between 270 and 310 nm.[16] This is consistent with the π-π* transitions of the fluorene chromophore.

Stability

The stability of this compound is a critical consideration for its storage, handling, and application.

-

Thermal Stability: While specific studies are not available, the fluorenyl moiety is generally thermally stable.[17] However, like many organic molecules, prolonged exposure to high temperatures may lead to decomposition.

-

Chemical Stability: The piperidine ring is generally stable but can be susceptible to oxidation. The C9-H bond of the fluorene moiety is weakly acidic and can be deprotonated by strong bases.[10] The compound should be stored in a well-sealed container under an inert atmosphere at room temperature to prevent degradation.[18] Long-term exposure to moisture could potentially lead to hydrolysis, a known degradation pathway for some piperidine derivatives.[18]

Conclusion

This technical guide has synthesized the available experimental and predicted physicochemical data for this compound. The compound is a high-melting, lipophilic solid with poor aqueous solubility. While a complete experimental dataset, particularly for spectroscopic and stability properties, is not fully available in the public domain, this guide provides a robust framework for its characterization based on established scientific principles and methodologies. A thorough experimental investigation of the properties outlined herein is a crucial next step for any researcher or organization intending to utilize this versatile molecule in their development programs.

References

-

Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929. [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

-

Request PDF. (n.d.). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. [Link]

-

BIOSYNCE. (2025, August 25). What is the stability of piperidine? BIOSYNCE Blog. [Link]

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]

-

IBM Research. (1999, March 31). Oxidative stability and its effect on the photoluminescence of poly(fluorene) derivatives: End group effects for Chemistry of Materials. [Link]

-

Abdellaoui, C., Hermanns, V., Reinfelds, M., Scheurer, M., Dreuw, A., & Heckel, A. (2021). A long-lived fluorenyl cation: efficiency booster for uncaging and photobase properties. Physical Chemistry Chemical Physics, 23(34), 18363–18370. [Link]

-

ResearchGate. (2025, August 6). Design and Synthesis of New Stable Fluorenyl-Based Radicals. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 35661-58-6 | Product Name : this compound. [Link]

-

Wikipedia. (n.d.). Fluorene. [Link]

-

PubChem. (n.d.). 1-(9-Fluorenylmethyl)piperidine. National Center for Biotechnology Information. [Link]

-

Ivanova, Y., & Gevrenova, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. [Link]

-

ResearchGate. (n.d.). Absorption spectrum of N-(9H-Fluoren-9-ylmethyl)-piperidine (8.515 · 10...). [Link]

-

ACS Publications. (n.d.). Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol. Journal of Chemical & Engineering Data. [Link]

-

Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

-

Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

- 1. [PDF] pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 2. Buy this compound | 35661-58-6 [smolecule.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine, 1-(9H-fluoren-9-ylmethyl)- | 35661-58-6 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-(9-Fluorenylmethyl)piperidine | C19H21N | CID 12841689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Fluorene - Wikipedia [en.wikipedia.org]

- 11. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. researchgate.net [researchgate.net]

- 14. eng.uc.edu [eng.uc.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biosynce.com [biosynce.com]

An In-Depth Technical Guide to 1-((9H-fluoren-9-yl)methyl)piperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((9H-fluoren-9-yl)methyl)piperidine, a molecule of significant interest in the field of organic and medicinal chemistry. Primarily known as the dibenzofulvene-piperidine adduct, this compound is a direct consequence of the widely used fluorenylmethoxycarbonyl (Fmoc) deprotection step in solid-phase peptide synthesis (SPPS). Beyond its role in peptide chemistry, its unique structure, combining the rigid, aromatic fluorene moiety with the flexible, basic piperidine ring, makes it a valuable building block for more complex molecules. This document details the fundamental molecular properties, the mechanistic basis of its formation, a validated synthesis protocol, comprehensive characterization data, and its established and potential applications.

Core Molecular Profile

This compound is an organic compound that integrates a saturated heterocyclic piperidine ring with a polycyclic aromatic fluorene system via a methylene bridge.[1] This structural combination imparts a unique set of chemical properties, including basicity from the piperidine nitrogen and aromatic character and rigidity from the fluorene group.[1]

Molecular Formula and Weight

The fundamental properties of the molecule are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁N | [2][3][4][5] |

| Molecular Weight | 263.38 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [2] |

| CAS Number | 35661-58-6 | [2][3][4][5] |

| Canonical SMILES | C1CCN(CC1)CC2C3=CC=CC=C3C4=CC=CC=C24 | [2] |

| Physical Form | White to Off-White Solid | [5][6] |

| Storage Conditions | Inert atmosphere, Room Temperature | [5][6] |

The Pivotal Role in Fmoc Chemistry

The most well-documented context for this molecule is its formation during the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[7] The Fmoc group is prized for its stability under acidic conditions and its lability to mild bases, allowing for an orthogonal protection strategy in the synthesis of complex peptides.[8]

Mechanism of Formation

The formation of this compound is not just a side reaction but a critical part of a successful Fmoc deprotection strategy. The process occurs via a base-catalyzed β-elimination mechanism.

Expert Insight: The choice of piperidine is not arbitrary. A suitable reagent for Fmoc deprotection must fulfill two key criteria: it must be basic enough to abstract the acidic proton at the C9 position of the fluorene ring, and it must act as an efficient nucleophile to trap the resulting electrophilic intermediate. Piperidine (pKa ≈ 11.2) strikes this balance effectively.[9] Bases that are stronger but non-nucleophilic can deprotect but fail to prevent side reactions, while weaker nucleophiles may not drive the reaction to completion.[9]

The workflow can be visualized as a two-step process:

Caption: Mechanism of Fmoc deprotection and adduct formation.

This trapping of dibenzofulvene is crucial. If left unscavenged, this reactive species can undergo polymerization, leading to insoluble aggregates, or react with the newly deprotected amine terminus of the peptide, causing chain termination.[9][10] The formation of the stable, soluble this compound adduct drives the equilibrium of the deprotection reaction to completion and allows for its easy removal by washing.[9]

Synthesis and Characterization

While commonly formed in situ, this compound can also be synthesized as a standalone compound. The most direct method involves the nucleophilic substitution of a suitable fluorenylmethyl halide with piperidine.

Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of this compound from 9-fluorenylmethyl chloride.

Materials:

-

9-Fluorenylmethyl chloride (Fmoc-Cl)

-

Piperidine

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

-

Sodium bicarbonate (for workup)

-

Magnesium sulfate or Sodium sulfate (for drying)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 9-fluorenylmethyl chloride (1 equivalent) in the chosen anhydrous solvent.

-

Nucleophilic Addition: Add an excess of piperidine (e.g., 2-3 equivalents) to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (Fmoc-Cl) is fully consumed.

-

Aqueous Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the pure compound.[1]

Spectroscopic Characterization

The identity and purity of the synthesized compound must be validated through spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy While a specific peer-reviewed spectrum for this exact compound is not readily available in the literature, based on the known spectra of the fluorenyl and piperidine moieties, the following characteristic signals are expected:

-

¹H NMR:

-

Aromatic protons of the fluorene group will appear as multiplets in the ~7.2-7.8 ppm range.

-

The methine proton at the C9 position of the fluorene ring will be a distinct signal.

-

The methylene bridge protons will appear as a singlet or doublet.

-

The protons on the piperidine ring will be visible in the aliphatic region (~1.4-2.5 ppm).

-

-

¹³C NMR:

-

Multiple signals in the aromatic region (~120-145 ppm) corresponding to the fluorene carbons.

-

Signals for the aliphatic carbons of the piperidine ring and the methylene bridge.

-

3.2.2. UV-Visible Spectroscopy This technique is paramount for the application of this compound in monitoring SPPS. The dibenzofulvene-piperidine adduct exhibits a characteristic UV absorbance maximum, allowing for quantitative analysis of Fmoc group cleavage.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent System | Source(s) |

| ~301 nm | 7800 - 8500 M⁻¹cm⁻¹ | 20% Piperidine in DMF | [9][11][12] |

| ~290 nm | ~6089 M⁻¹cm⁻¹ | 20% Piperidine in DMF | [11] |

Application Insight: Monitoring the absorbance at 301 nm is a standard protocol in automated peptide synthesizers to ensure deprotection is complete before proceeding to the next coupling cycle. The measurement at ~290 nm has been reported to be more robust against minor wavelength inaccuracies in older spectrophotometers.[11]

Applications in Research and Development

Beyond its identity as a byproduct in SPPS, this compound holds potential as a versatile chemical building block.

Organic Synthesis

The compound serves as a scaffold containing both a nucleophilic amine (which can be revealed or modified) and a large, rigid aromatic group. This makes it a potentially useful starting material or intermediate in the synthesis of more complex heterocyclic systems, macrocycles, or dendrimers.[1] Its structure can be leveraged to introduce the fluorenyl group for purposes of fluorescence or steric bulk.

Caption: Potential applications derived from the core structure.

Medicinal Chemistry and Drug Development

The piperidine ring is a common motif in many centrally active pharmaceuticals. The fluorene moiety, being a rigid and lipophilic group, can be explored for its ability to interact with biological targets. Therefore, derivatives of this compound could be investigated as novel scaffolds in drug discovery programs, particularly for neurological disorders, or as anticancer and antimicrobial agents.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: GHS07 (Harmful/Irritant).[6]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

-

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

Conclusion

This compound is more than a mere byproduct; it is a key indicator of a successful and fundamental reaction in peptide chemistry. Its formation ensures the integrity of the growing peptide chain by efficiently scavenging the reactive dibenzofulvene intermediate. Understanding its properties, particularly its UV absorbance, is essential for the quantitative monitoring of solid-phase peptide synthesis. Furthermore, its unique hybrid structure presents opportunities for its use as a building block in synthetic, medicinal, and materials chemistry, inviting further exploration by the scientific community.

References

A complete list of sources cited in this document is provided below for verification and further reading.

-

Vergel-Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link]

-

Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

Wegrzyn, J., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3983. [Link]

-

Perisic, M., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 591-596. [Link]

-

ResearchGate. (n.d.). Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance...[Link]

-

Futaki, S., et al. (2009). Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. PMC. [Link]

-

LookChem. Cas 35661-58-6,Piperidine, 1-(9H-fluoren-9-ylmethyl)-. [Link]

-

PubChem. 1-(9-Fluorenylmethyl)piperidine. [Link]

-

American Chemical Society. (2021, April 26). 9-Fluorenylmethyloxycarbonyl chloride. [Link]

-

Vasanthakumar, G. R., et al. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10, 51-55. [Link]

-

Carpino, L. A., et al. (1991). Preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides by the action of hydrogen chloride. International Journal of Peptide and Protein Research, 38(2), 97-102. [Link]

-

de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

Sources

- 1. Buy this compound | 35661-58-6 [smolecule.com]

- 2. 1-(9-Fluorenylmethyl)piperidine | C19H21N | CID 12841689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Piperidine, 1-(9H-fluoren-9-ylmethyl)- synthesis - chemicalbook [chemicalbook.com]

- 5. Piperidine, 1-(9H-fluoren-9-ylmethyl)- | 35661-58-6 [chemicalbook.com]

- 6. This compound | 35661-58-6 [sigmaaldrich.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-((9H-fluoren-9-yl)methyl)piperidine: A Technical Guide

Introduction

1-((9H-fluoren-9-yl)methyl)piperidine, with the chemical formula C₁₉H₂₁N and a molecular weight of 263.38 g/mol , is a tertiary amine incorporating the rigid, polycyclic aromatic fluorene scaffold and the saturated heterocyclic piperidine ring.[1][2][3][4] This compound serves as a significant building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[5][6] Its utility is linked to the unique chemical properties imparted by both the fluorenyl group, which is central to the widely used Fmoc protecting group in peptide synthesis, and the basic piperidine moiety.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the fluorenyl, piperidinyl, and bridging methylene protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7-7.8 | d | 2H | H-4, H-5 | These protons are in the most deshielded region of the aromatic system due to the anisotropic effect of the neighboring benzene ring. |

| ~ 7.3-7.4 | m | 4H | H-2, H-3, H-6, H-7 | These aromatic protons will appear as a complex multiplet. |

| ~ 7.2-7.3 | t | 2H | H-1, H-8 | These protons are the most shielded of the aromatic protons. |

| ~ 4.0 | t | 1H | H-9 | The proton at the 9-position of the fluorene ring is a methine proton and will be a triplet due to coupling with the adjacent methylene protons. |

| ~ 2.5 | d | 2H | -CH₂-N | The methylene bridge protons are adjacent to the nitrogen and the fluorenyl group, leading to a downfield shift. They will appear as a doublet due to coupling with the H-9 proton. |

| ~ 2.3-2.4 | m | 4H | Piperidine α-CH₂ | The protons on the carbons adjacent to the nitrogen in the piperidine ring are deshielded. |

| ~ 1.5-1.6 | m | 4H | Piperidine β-CH₂ | These protons are further from the nitrogen and thus appear more upfield. |

| ~ 1.4-1.5 | m | 2H | Piperidine γ-CH₂ | The proton on the carbon at the 4-position of the piperidine ring is the most shielded. |

Molecular Structure with ¹H Assignments:

Caption: Molecular structure of this compound with proton numbering for NMR assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140-150 | C-4a, C-4b, C-5a, C-8a | Quaternary aromatic carbons at the ring junctions of the fluorene moiety. |

| ~ 125-130 | C-1, C-2, C-3, C-4, C-5, C-6, C-7, C-8 | Aromatic CH carbons of the fluorene moiety. |

| ~ 60-65 | -CH₂-N | The methylene bridge carbon, deshielded by the adjacent nitrogen and fluorenyl group. |

| ~ 55-60 | Piperidine α-C | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~ 45-50 | C-9 | The methine carbon of the fluorene ring. |

| ~ 25-30 | Piperidine β-C | Piperidine carbons beta to the nitrogen. |

| ~ 20-25 | Piperidine γ-C | The piperidine carbon gamma to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-3000 | C-H stretch | Aliphatic C-H (piperidine and methylene bridge) |

| 1600, 1450 | C=C stretch | Aromatic ring |

| 1100-1200 | C-N stretch | Tertiary amine |

| 730-770 | C-H bend | Ortho-disubstituted aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

For this compound (C₁₉H₂₁N), the exact molecular weight is 263.1674 amu. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 263.

Proposed Fragmentation Pathway:

The most likely fragmentation pathway involves the cleavage of the C-C bond between the fluorenyl group and the methylene bridge, as this would lead to the formation of two relatively stable fragments: the fluorenyl cation and the piperidinomethyl radical, or the fluorenyl radical and the piperidinomethyl cation. The most abundant fragment ion would likely be the tropylium-like fluorenyl cation at m/z = 165.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized, standard operating procedures for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay are typically required due to the lower sensitivity of the ¹³C nucleus.

-

-

Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging the known spectral characteristics of its constituent fluorenyl and piperidinyl moieties, we have been able to construct a detailed and informative spectroscopic profile of the molecule. The provided experimental protocols offer a standardized approach for the practical acquisition of this data. The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous structural confirmation and purity assessment of this important synthetic building block, ensuring the integrity and reproducibility of research in which it is employed.

References

-

PubChem. Fluorene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Piperidine. Wikimedia Foundation. [Link]

-

PubChem. 1-(9-Fluorenylmethyl)piperidine. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

LookChem. Piperidine, 1-(9H-fluoren-9-ylmethyl)-. [Link]

Sources

- 1. 1-(9-Fluorenylmethyl)piperidine | C19H21N | CID 12841689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. Buy this compound | 35661-58-6 [smolecule.com]

- 6. lookchem.com [lookchem.com]

- 7. Piperidine, 1-(9H-fluoren-9-ylmethyl)- | 35661-58-6 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 1-((9H-fluoren-9-yl)methyl)piperidine

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of molecular entities is not merely a preliminary step but the very bedrock of innovation. 1-((9H-fluoren-9-yl)methyl)piperidine, a molecule amalgamating the rigid, aromatic fluorenyl scaffold with the versatile saturated heterocycle of piperidine, presents a unique profile of properties.[1] Its utility as a synthetic building block in medicinal and materials science underscores the critical need for a comprehensive understanding of its physicochemical attributes.[1] This guide eschews a perfunctory overview, instead offering a deep dive into the core parameters of solubility and stability. It is structured to provide not just data, but actionable insights and robust experimental frameworks, empowering researchers to confidently integrate this compound into their development pipelines.

I. Molecular Architecture and Physicochemical Predictions

The structure of this compound, with its large, nonpolar fluorenyl group and a basic piperidine ring, dictates its fundamental physicochemical behavior. Understanding this interplay is key to predicting its interactions in various chemical environments.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Implication for Solubility & Stability | Source |

| Molecular Formula | C₁₉H₂₁N | High carbon content suggests low aqueous solubility. | [2][3][4] |

| Molecular Weight | 263.38 g/mol | [2][3][4] | |

| LogP | ~4.2 | Indicates high lipophilicity and preference for nonpolar environments. | [3][4] |

| pKa | ~9.13 (Predicted) | The piperidine nitrogen is basic and can be protonated in acidic media, potentially increasing aqueous solubility. | [5] |

| Polar Surface Area | 3.24 Ų | A small polar surface area further supports low polarity and poor aqueous solubility. | [2] |

The high LogP value is a strong indicator of poor solubility in water and good solubility in organic solvents.[3][4] The principle of "like dissolves like" is paramount here; the large, hydrophobic fluorenyl moiety dominates the molecule's character.[6][7]

II. A Rigorous Examination of Solubility

While specific quantitative solubility data for this compound is not extensively published, its structural features and predicted properties provide a solid foundation for a systematic approach to its solubility profiling. A qualitative report suggests slight solubility in acetonitrile and chloroform.

Theoretical Solubility Profile

-

Aqueous Systems: Solubility is expected to be very low in neutral aqueous solutions due to the compound's high lipophilicity.

-

Acidic Aqueous Systems: In acidic environments (e.g., dilute HCl), the basic nitrogen on the piperidine ring will be protonated, forming a salt. This should significantly enhance aqueous solubility.

-

Organic Solvents:

-

Nonpolar Solvents (e.g., Toluene, Hexanes): High solubility is anticipated due to the large, nonpolar fluorenyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is likely, with the potential for hydrogen bonding with the solvent.

-

Experimental Workflow for Solubility Determination

The following protocol outlines a robust method for quantitatively determining the solubility of this compound. This workflow is designed to be self-validating by incorporating equilibrium checks and multiple analytical techniques.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). To validate equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration in solution has plateaued.

-

Sample Collection and Preparation: Allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved solid.

-

Quantification:

-

HPLC-UV: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard calibration curve.

-

Gravimetric Analysis: For non-volatile solvents, a known volume of the filtered supernatant can be evaporated to dryness under vacuum, and the mass of the remaining solid can be determined.

-

-

Data Reporting: Express solubility in mass per unit volume (e.g., mg/mL or µg/mL).

III. Unraveling the Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. Potential degradation pathways can be inferred from the chemical reactivity of its constituent fluorenyl and piperidine moieties.

Inferred Degradation Pathways

-

Basicity and the C9-H Bond: The C9-H bond of the fluorene ring is known to be weakly acidic (pKa ≈ 22.6 in DMSO for the parent fluorene).[8] Strong bases can deprotonate this position, leading to the formation of the fluorenyl anion. While the piperidine moiety is basic, intermolecular deprotonation is unlikely to be a major pathway. However, exposure to strong external bases could initiate degradation.

-

Oxidation: The piperidine ring and the methylene bridge are susceptible to oxidation. Atmospheric oxygen or other oxidizing agents could potentially lead to the formation of N-oxides, imines, or cleavage products. The atmospheric degradation of amines often proceeds via reaction with hydroxyl radicals, which can lead to the formation of amides and nitrosamines in the presence of NOx.

-

Photostability: Fluorene and its derivatives are known to be photoactive.[9] UV irradiation can promote the formation of fluorenyl radicals, which can then undergo various reactions, including dimerization or reaction with oxygen.

-

Acidic Conditions: While acidic conditions protonate the piperidine nitrogen and enhance solubility, prolonged exposure to strong acids at elevated temperatures could potentially lead to unforeseen degradation pathways.

Systematic Stability Assessment

A comprehensive stability study involves subjecting the compound to a range of stress conditions and analyzing for the appearance of degradation products and the loss of the parent compound over time.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Stability Assessment:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add HCl or NaOH to the sample solutions to achieve a final concentration of ~0.1 M.

-

Oxidation: Add hydrogen peroxide to the sample solution (e.g., to a final concentration of 3%).

-

Thermal Stress: Store solid compound and solutions at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze samples at initial, intermediate, and final time points (e.g., 0, 24, 48, 72 hours).

-

Analytical Method: Employ a stability-indicating HPLC method. This is a method that can separate the parent compound from all potential degradation products.

-

Detection: Use a photodiode array (PDA) detector to observe the UV spectra of new peaks and a mass spectrometer (MS) to obtain mass information for the identification of degradants.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and, if possible, quantify the major degradation products.

-

Propose degradation pathways based on the identified products.

-

IV. Recommendations for Handling and Storage

Based on the inferred stability profile, the following handling and storage recommendations are provided to ensure the integrity of this compound:

-

Storage: The compound should be stored in a cool, dark, and dry place.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. Some suppliers recommend refrigeration (2-8°C).

-

Handling: Avoid exposure to strong bases, oxidizing agents, and direct sunlight or UV radiation. Use in a well-ventilated area.

V. Conclusion

This compound is a compound with significant potential, characterized by high lipophilicity and a basic piperidine moiety. Its solubility is predicted to be low in aqueous media but can be enhanced in acidic conditions, with good solubility in a range of organic solvents. The stability of the molecule is influenced by the reactivity of the C9 position of the fluorene ring and the susceptibility of the piperidine and methylene bridge to oxidation. The experimental frameworks provided in this guide offer a robust starting point for the definitive characterization of its solubility and stability, enabling its confident application in research and development.

References

-

ACS Publications. (n.d.). Design and Synthesis of New Stable Fluorenyl-Based Radicals. Retrieved from [Link]

-

Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A long-lived fluorenyl cation: efficiency booster for uncaging and photobase properties. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Fluorenyl Cations: Synthesis and Reactivity. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

-

Longdom. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]

-

IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

IP.com. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-(9-Fluorenylmethyl)piperidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 35661-58-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-(9-Fluorenylmethyl)piperidine | C19H21N | CID 12841689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine, 1-(9H-fluoren-9-ylmethyl)- | 35661-58-6 [chemicalbook.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.ws [chem.ws]

- 8. Fluorene - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and characterization of 1-((9H-fluoren-9-yl)methyl)piperidine

An In-depth Technical Guide to the Synthesis and Characterization of 1-((9H-fluoren-9-yl)methyl)piperidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 35661-58-6).[1][2] This tertiary amine, incorporating the structurally significant piperidine and fluorene moieties, serves as a valuable building block in medicinal chemistry and materials science.[3][4] We present a detailed, field-proven protocol for its synthesis via nucleophilic substitution, followed by a thorough guide to its structural elucidation using modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction and Significance

This compound is an organic compound with the molecular formula C₁₉H₂₁N and a molecular weight of approximately 263.38 g/mol .[5] Its structure is characterized by a saturated six-membered piperidine heterocycle N-substituted with a fluorenylmethyl group.[3][4]

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous drug classes, including analgesics, antipsychotics, and anticancer agents, owing to its ability to confer favorable pharmacokinetic properties.[6][7][8] The fluorenyl group, a polycyclic aromatic hydrocarbon, imparts unique photophysical properties and steric bulk, making its derivatives useful in materials science for applications like organic light-emitting diodes (OLEDs) and as a crucial component of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group used in peptide synthesis.[3][9][10]

The combination of these two moieties in this compound makes it a versatile intermediate for constructing more complex molecules, with potential applications in the development of novel therapeutic agents and functional materials.[3][11]

Synthesis of this compound

The most direct and reliable method for synthesizing the title compound is through the N-alkylation of piperidine. This well-established reaction involves the nucleophilic substitution of a halide from an appropriate fluorenyl precursor.

Reaction Principle and Causality

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperidine ring, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic methylene carbon of a 9-(halomethyl)fluorene derivative (e.g., 9-(bromomethyl)fluorene).

Key Experimental Choices:

-

Base: A mild inorganic base, such as potassium carbonate (K₂CO₃), is crucial. It acts as a scavenger for the hydrohalic acid (HBr or HCl) generated during the reaction. Neutralizing this acidic byproduct prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent: An anhydrous polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal.[12] These solvents can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. They are also excellent for SN2 reactions as they do not form strong hydrogen bonds with the nucleophile, which would hinder its reactivity.

-

Precursor: 9-(Bromomethyl)fluorene is a common and effective alkylating agent for this transformation. The bromide is a good leaving group, facilitating the nucleophilic attack.

Visualized Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Piperidine (1.1 eq.)

-

9-(Bromomethyl)fluorene (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetonitrile. Stir the suspension vigorously.

-

Addition of Reagents: Add piperidine (1.1 eq.) to the suspension. In a separate flask, dissolve 9-(bromomethyl)fluorene (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

-

Reaction: Slowly add the 9-(bromomethyl)fluorene solution dropwise to the stirring piperidine suspension at room temperature.[12]

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization of the Final Product

Structural confirmation and purity assessment are achieved through a combination of spectroscopic and spectrometric techniques. As a tertiary amine, the compound will lack the characteristic N-H signals seen in primary and secondary amines.[13]

Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation (Proton Environment) | Fluorenyl Protons: Multiplets in the aromatic region (~7.2-7.8 ppm). A characteristic triplet for the single proton at the C9 position (~4.0-4.2 ppm). Methylene Bridge (-CH₂-): A doublet adjacent to the C9 proton. Piperidine Protons: Broad multiplets in the aliphatic region (~1.4-2.5 ppm).[14] |

| ¹³C NMR | Structural Elucidation (Carbon Skeleton) | Fluorenyl Carbons: Multiple signals in the aromatic region (~120-145 ppm). A signal for the C9 carbon. Methylene Bridge Carbon: A signal in the aliphatic region. Piperidine Carbons: Typically 3 distinct signals in the aliphatic region due to symmetry. |

| Mass Spec. (MS) | Molecular Weight Confirmation | Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 263.17, corresponding to the molecular formula C₁₉H₂₁N.[5] Analysis of fragmentation patterns can provide further structural confirmation. |

| FT-IR | Functional Group Identification | Absence of N-H Stretch: No significant broad peak in the 3300-3500 cm⁻¹ region, confirming its tertiary amine nature.[13] C-H Stretches: Aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹). C=C Stretches: Peaks around 1450-1600 cm⁻¹ corresponding to the aromatic fluorenyl rings. |

Visualized Characterization Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Potential Applications

The unique structure of this compound positions it as a valuable intermediate in several high-value research areas:

-

Medicinal Chemistry: It serves as a scaffold for the synthesis of novel compounds with potential biological activity. Research has pointed towards fluorene and piperidine derivatives having applications as anticancer and antimicrobial agents.[3][11][15]

-

Organic Synthesis: As a building block, it can be used to construct larger, more complex molecules such as macrocycles and dendrimers.[3]

-

Material Science: The inherent properties of the fluorene moiety suggest potential use in developing materials for organic electronics, such as OLEDs and specialized sensors.[3]

Safety and Handling

While a specific safety data sheet (SDS) for the title compound is not widely available, precautions should be based on its constituent functional groups and precursors like 9-(bromomethyl)fluorene.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[16][17]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin, eyes, and clothing.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][19] Keep away from strong oxidizing agents.[16]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16] If inhaled, move to fresh air.[16] Do not induce vomiting if ingested.[16]

References

- This compound - Smolecule. (2023-08-15).

- Piperidine, 1-(9H-fluoren-9-ylmethyl)- synthesis - ChemicalBook.

- This compound - ChemScene.

- SAFETY DATA SHEET - Fisher Scientific. (2025-05-01).

- Cas 35661-58-6,Piperidine, 1-(9H-fluoren-9-ylmethyl)- | lookchem.

- SAFETY DATA SHEET - Fisher Scientific.

- 1-(9-Fluorenylmethyl)piperidine | C19H21N | CID 12841689 - PubChem.

- This compound | 35661-58-6 - Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (2009-10-22).

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019-05-01).

- SAFETY DATA SHEET - Fisher Scientific. (2024-04-01).

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database.

- Piperidine, 1-(9H-fluoren-9-ylmethyl)- 35661-58-6 - Guidechem.

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (2017-03-16). Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - National Center for Biotechnology Information. (2023-02-02). Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04). Available at: [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (2016-01-15). Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09). Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (2023-02-02). Available at: [Link]

-

What role does 9 - fluorenemethanol play in organic synthesis? - Jinjing Chemical Blog. (2025-09-02). Available at: [Link]

Sources

- 1. Piperidine, 1-(9H-fluoren-9-ylmethyl)- synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy this compound | 35661-58-6 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-(9-Fluorenylmethyl)piperidine | C19H21N | CID 12841689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jinjingchemical.com [jinjingchemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound | 35661-58-6 [sigmaaldrich.com]

The Strategic Utility of 1-((9H-fluoren-9-yl)methyl)piperidine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Workhorse

In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-((9H-fluoren-9-yl)methyl)piperidine emerges as a compound of significant interest, bridging the worlds of foundational heterocyclic chemistry and the nuanced realm of protecting group strategies. This guide provides a comprehensive technical overview of this versatile molecule, delving into its synthesis, physicochemical properties, and its multifaceted applications. Beyond a mere catalog of reactions, this document aims to elucidate the causal factors behind its utility, offering field-proven insights for its practical application in research and development.

Core Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C₁₉H₂₁N, is a tertiary amine characterized by the fusion of a saturated piperidine ring with the bulky, aromatic 9-fluorenylmethyl moiety.[1][2] This unique structural amalgamation imparts a distinct set of properties that are central to its synthetic applications.

| Property | Value | Source |

| CAS Number | 35661-58-6 | [1] |

| Molecular Formula | C₁₉H₂₁N | [1] |

| Molecular Weight | 263.38 g/mol | [1] |

| Physical Form | White to off-white solid | [3] |

| Predicted Boiling Point | 404.2 ± 14.0 °C | [3] |

| Predicted Density | 1.099 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 9.13 ± 0.10 | [3] |

| Solubility | Slightly soluble in acetonitrile and chloroform | [3] |

The fluorenyl group, with its extended π-system, introduces significant steric bulk and lipophilicity, which can influence the solubility and chromatographic behavior of molecules incorporating this fragment.[4] The piperidine ring, a ubiquitous scaffold in medicinal chemistry, provides a basic nitrogen center and a conformationally flexible six-membered ring.[5]

Synthesis of this compound: A Practical Protocol

While various synthetic strategies can be envisaged, a common and reliable method for the preparation of this compound involves the direct alkylation of piperidine with a suitable 9-fluorenylmethyl electrophile. A representative protocol is detailed below, based on established chemical principles for N-alkylation.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reaction: Piperidine with 9-(bromomethyl)fluorene

-

Reagents and Materials:

-

9-(Bromomethyl)fluorene (1.0 eq)

-

Piperidine (2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for reaction, workup, and purification

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, dissolve 9-(bromomethyl)fluorene in the chosen anhydrous solvent.

-

Add piperidine to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the HBr generated.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

-

Causality in Experimental Design: The use of an excess of piperidine is a critical choice to drive the reaction to completion and to avoid the need for an additional external base, simplifying the reaction setup. The selection of a polar aprotic solvent aids in dissolving the reagents and promoting the Sₙ2 reaction pathway.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.9 ppm), a singlet for the proton at the C9 position of the fluorene, signals for the methylene bridge connecting the fluorene and piperidine moieties, and multiplets for the protons on the piperidine ring.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons of the fluorene, the quaternary C9 carbon, the methylene bridge carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₉H₂₁N would be observed.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching (aromatic and aliphatic) and C-N stretching would be present.

Applications in Organic Synthesis: A Dual-Role Building Block

The utility of this compound in organic synthesis is twofold: it serves as a crucial byproduct and mechanistic probe in the widely used Fmoc chemistry, and it acts as a versatile building block for constructing more complex molecules.

A Key Player in Fmoc Deprotection Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for orthogonal protection strategies.[6][7][8] The standard method for Fmoc removal involves treatment with a solution of piperidine in a polar aprotic solvent like DMF.[9]

Mechanism of Fmoc Deprotection and the Formation of the Dibenzofulvene Adduct

The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

-

Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl group.

-

Elimination: The resulting carbanion undergoes elimination, cleaving the C-O bond and releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).

-

Adduct Formation: The highly reactive and electrophilic dibenzofulvene is immediately trapped by another molecule of piperidine in a Michael-type addition. This is where this compound's relevance comes into play, as it is the stable adduct formed in this process.

The formation of this stable adduct is critical for the success of Fmoc chemistry, as it prevents the highly reactive dibenzofulvene from undergoing deleterious side reactions, such as polymerization or alkylation of the newly liberated amine. The adduct's characteristic UV absorbance at around 301 nm is also widely used to spectrophotometrically monitor the progress of the deprotection reaction in solid-phase peptide synthesis.[10]

Caption: Mechanism of Fmoc deprotection by piperidine.

A Building Block for Complex Molecules

Beyond its role in Fmoc chemistry, this compound is a valuable synthetic intermediate for the construction of more elaborate molecular frameworks.[11][12] The presence of both the piperidine and fluorenyl moieties allows for diverse functionalization strategies.

-

Synthesis of Macrocycles, Dendrimers, and Heterocycles: The compound serves as a scaffold to introduce the piperidine ring and the bulky fluorenyl group into larger structures.[11] The fluorenyl group can be further functionalized through electrophilic aromatic substitution, while the piperidine nitrogen, although tertiary, can influence the overall basicity and reactivity of the molecule.

-

Medicinal Chemistry and Drug Discovery: The piperidine nucleus is a privileged scaffold found in numerous pharmaceuticals.[5] The incorporation of the fluorenylmethyl group can modulate the lipophilicity, steric profile, and potential for π-π stacking interactions of drug candidates, thereby influencing their pharmacokinetic and pharmacodynamic properties. Research has explored the potential of derivatives in areas such as anticancer and antimicrobial agents.[11]

-

Materials Science: The rigid and aromatic nature of the fluorenyl group makes it an attractive component for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[11] The ability of such molecules to self-assemble can lead to materials with ordered structures and interesting photophysical properties.

Conclusion and Future Outlook

This compound stands as a testament to the elegance and utility of well-designed molecular building blocks. Its significance is firmly rooted in the foundational principles of peptide synthesis, where it plays a critical role in ensuring the efficiency and fidelity of the Fmoc deprotection step. As a synthetic intermediate, it offers a gateway to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. For the modern synthetic chemist, a thorough understanding of this compound's properties, synthesis, and reactivity provides a valuable tool for the strategic design and execution of complex synthetic endeavors. Future research will likely continue to uncover novel applications for this versatile molecule, further solidifying its place in the synthetic chemist's toolbox.

References

- Smolecule. (2023, August 15). This compound.

-

LookChem. (n.d.). Cas 35661-58-6, Piperidine, 1-(9H-fluoren-9-ylmethyl)-. Retrieved from [Link]

- ResearchGate. (n.d.). Absorption spectrum of N-(9H-Fluoren-9-ylmethyl)-piperidine (8.515 · 10⁻⁵ mol l⁻¹) in 20% (v/v) piperidine in DMF between 270 and 310 nm.

- MDPI. (2018). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.

- SciSpace. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.

- ChemicalBook. (2025, July 14). Piperidine, 1-(9H-fluoren-9-ylmethyl)- | 35661-58-6.

- ChemicalBook. (n.d.). Piperidine, 1-(9H-fluoren-9-ylmethyl)- synthesis.

- BLDpharm. (n.d.). 35661-58-6|this compound.

- Pharmaffiliates. (n.d.). CAS No : 35661-58-6 | Product Name : this compound.

- PubChem. (n.d.). 1-(9-Fluorenylmethyl)piperidine.

- ResearchGate. (2025, August 6). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis.

- SynOpen. (2024, December 4). SynOpen.

- Grokipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- American Chemical Society. (2021, April 26). 9-Fluorenylmethyloxycarbonyl chloride.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

- PMC - PubMed Central. (n.d.).

- Sigma-Aldrich. (n.d.). This compound | 35661-58-6.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 35661-58-6|this compound|BLD Pharm [bldpharm.com]

- 3. Piperidine, 1-(9H-fluoren-9-ylmethyl)- | 35661-58-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]